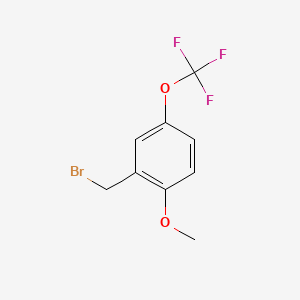

1-(溴甲基)-4-氟-2-甲基苯

描述

The molecule consists of a benzene ring substituted with a bromomethyl group . It is a colorless liquid with lachrymatory properties . The compound is a reagent for introducing benzyl groups .

Synthesis Analysis

The synthesis of bromo-substituted precursors serves as vital intermediates in synthetic routes . The strategic functionalization of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalization strategies . The compound 1-(bromomethyl)-3,5-dimethoxybenzene was produced in two phases using the technique indicated in Scheme 1 with a modest modification of a previously reported method .Molecular Structure Analysis

The molecular structure of similar compounds can be viewed using Java or Javascript . The IUPAC Standard InChI for a similar compound isInChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 . Chemical Reactions Analysis

The compound is used in radical bromination of a toluene derivative, proceeding via thermally or photochemically generated bromine radicals .Physical And Chemical Properties Analysis

The molecular weight of a similar compound is 221.09 g/mol . The computed properties include XLogP3 of 3.8, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 0, and Rotatable Bond Count of 1 .科学研究应用

衍生物的合成

1-(溴甲基)-4-氟-2-甲基苯是各种合成途径中的起始物质。例如,郭志安(2009年)讨论了其在合成1,2-双(溴甲基)-4-氟苯中的用途,重点是优化反应条件,如原料比例、反应时间和温度 (Guo Zhi-an, 2009)。

在配位化学中

在配位化学中,该化合物用于合成新型氟基冠醚和氟基冠醚。Plenio和Diodone(1996年)报道了其与二氮-18-冠-6和其他化合物反应的用途,导致形成具有金属离子络合时19F NMR共振显著变化的大环化合物 (Plenio & Diodone, 1996)。

在有机化学中

该化合物还在各种有机化学应用中发挥作用。宋艳敏(2007年)描述了一种改进的合成方法,用p-二甲苯作为起始物质合成1,4-双(溴甲基)-2-氟苯,这是一种密切相关的化合物 (Song Yan-min, 2007)。

在聚合物合成中

在聚合物科学领域,1-(溴甲基)-4-氟-2-甲基苯被用作中间体。Uhrich等人(1992年)描述了5-(溴甲基)-1,3-二羟基苯的自缩合,产生具有各种功能基团的超支化聚合物 (Uhrich et al., 1992)。

在电化学中

在电化学应用中,张倩妍(2014年)利用了4-溴-2-氟甲氧基苯,一种相关化合物,作为锂离子电池的新型双功能电解质添加剂,展示了其提高电池性能和安全性的潜力 (Zhang Qian-y, 2014)。

作用机制

Target of Action

Compounds similar to “1-(Bromomethyl)-4-fluoro-2-methylbenzene”, such as benzyl bromide, are often used in organic synthesis due to their reactivity. They can act as alkylating agents, reacting with nucleophiles like amines, alcohols, and thiols .

Mode of Action

The bromomethyl group in “1-(Bromomethyl)-4-fluoro-2-methylbenzene” is a good leaving group, which means it can be replaced by a nucleophile in a substitution reaction. This allows the compound to form new bonds with other molecules .

Biochemical Pathways

Similar compounds can participate in various biochemical reactions, such as alkylation, leading to changes in the structure and function of biomolecules .

安全和危害

生化分析

Biochemical Properties

1-(Bromomethyl)-4-fluoro-2-methylbenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. Additionally, the fluorine atom can influence the compound’s reactivity and binding affinity to biomolecules .

Cellular Effects

1-(Bromomethyl)-4-fluoro-2-methylbenzene affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress. The compound can induce changes in gene expression related to antioxidant defense mechanisms and cellular metabolism. In some cell types, it may cause alterations in mitochondrial function and energy production .

Molecular Mechanism

At the molecular level, 1-(Bromomethyl)-4-fluoro-2-methylbenzene exerts its effects through several mechanisms. The bromomethyl group can form covalent adducts with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in the enzyme’s activity and subsequent alterations in metabolic pathways. The fluorine atom can enhance the compound’s binding affinity to certain biomolecules, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Bromomethyl)-4-fluoro-2-methylbenzene can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation. Long-term studies have shown that the compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(Bromomethyl)-4-fluoro-2-methylbenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. High doses can result in oxidative stress, inflammation, and damage to vital organs .

Metabolic Pathways

1-(Bromomethyl)-4-fluoro-2-methylbenzene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions. The compound can also interact with other enzymes and cofactors involved in detoxification processes. These interactions can affect metabolic flux and alter the levels of various metabolites in the cell .

Transport and Distribution

Within cells and tissues, 1-(Bromomethyl)-4-fluoro-2-methylbenzene is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its chemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of 1-(Bromomethyl)-4-fluoro-2-methylbenzene can affect its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its biochemical effects. These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity .

属性

IUPAC Name |

1-(bromomethyl)-4-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKPIAWEPVZDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395669 | |

| Record name | 1-(bromomethyl)-4-fluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862539-91-1 | |

| Record name | 1-(bromomethyl)-4-fluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 862539-91-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(4-pyridinylmethyl)amino]-2-propenenitrile](/img/structure/B1307966.png)

![2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetamide](/img/structure/B1307977.png)

![2-[3-Oxo-2-[[4-(trifluoromethyl)phenyl]methylidene]-1,4-benzothiazin-4-yl]acetic acid](/img/structure/B1307982.png)

![(E)-1-[3,4-dihydro-2(1H)-isoquinolinyl]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308005.png)

![3-phenylacrylaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1308006.png)